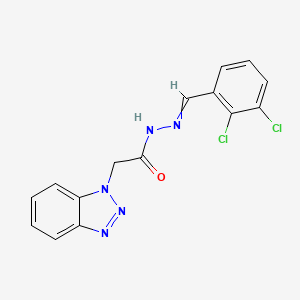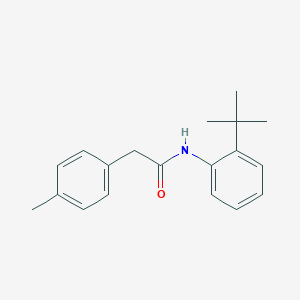
N-(2,4-dimethoxyphenyl)-1-phenylcyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-1-phenylcyclopentanecarboxamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. This compound has been widely used in scientific research to understand the role of adenosine receptors in various physiological and pathological conditions.
Mécanisme D'action
N-(2,4-dimethoxyphenyl)-1-phenylcyclopentanecarboxamide acts as a competitive antagonist of the adenosine A1 receptor. It binds to the receptor and prevents adenosine from binding, thereby blocking the downstream signaling pathways. This leads to a decrease in the effects of adenosine on various physiological functions.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-1-phenylcyclopentanecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to reduce the effects of adenosine on the cardiovascular system, including reducing heart rate and blood pressure. It has also been shown to reduce the effects of adenosine on the respiratory system, including reducing respiratory rate and tidal volume. In addition, N-(2,4-dimethoxyphenyl)-1-phenylcyclopentanecarboxamide has been shown to have effects on the central nervous system, including reducing the sedative effects of adenosine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,4-dimethoxyphenyl)-1-phenylcyclopentanecarboxamide in lab experiments is its selectivity for the adenosine A1 receptor. This allows researchers to specifically target this receptor and investigate its role in various physiological functions. However, one limitation of using N-(2,4-dimethoxyphenyl)-1-phenylcyclopentanecarboxamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research involving N-(2,4-dimethoxyphenyl)-1-phenylcyclopentanecarboxamide. One area of interest is the role of adenosine A1 receptors in neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of novel drugs that target adenosine receptors for therapeutic purposes. Additionally, further investigation is needed to understand the effects of adenosine A1 receptor blockade on other physiological functions, such as immune system regulation.
Méthodes De Synthèse
The synthesis of N-(2,4-dimethoxyphenyl)-1-phenylcyclopentanecarboxamide involves the reaction of 2,4-dimethoxybenzylamine with 1-bromo-1-phenylcyclopentane-1-carboxylic acid in the presence of a coupling reagent. The resulting intermediate is then treated with trifluoroacetic acid to obtain the final product.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-1-phenylcyclopentanecarboxamide has been extensively used in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological conditions. Adenosine receptors are known to play a crucial role in regulating cardiovascular, respiratory, and central nervous system functions. N-(2,4-dimethoxyphenyl)-1-phenylcyclopentanecarboxamide has been used in studies to understand the effects of adenosine A1 receptor blockade on these functions.
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-23-16-10-11-17(18(14-16)24-2)21-19(22)20(12-6-7-13-20)15-8-4-3-5-9-15/h3-5,8-11,14H,6-7,12-13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULKRJYRTVIIOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-1-phenylcyclopentanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methylphenyl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5761182.png)

![1-[2-(4-morpholinyl)-2-oxoethyl]-3-(2-nitrovinyl)-1H-indole](/img/structure/B5761191.png)


![4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide](/img/structure/B5761208.png)

![4-methyl-3-[2-(2-naphthyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5761217.png)
![N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]propanamide](/img/structure/B5761226.png)



![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-[4-({[(dimethylamino)methylene]amino}sulfonyl)phenyl]acetamide](/img/structure/B5761246.png)
![3-{[(6-nitro-1,3-benzodioxol-5-yl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5761295.png)